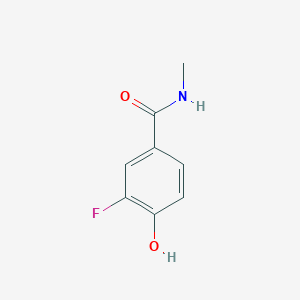
3-Fluoro-4-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-N-methylbenzamide typically involves the introduction of the fluorine and hydroxyl groups onto the benzamide core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as Selectfluor® or other fluorinating agents . The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-fluoro-4-oxo-N-methylbenzamide, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-Fluoro-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyproline: Similar in structure but contains a proline ring instead of a benzamide core.
4-Hydroxy-N-methylbenzamide: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activities.
3-Fluoro-N-hydroxy-4-methylbenzamide: Similar but with a different substitution pattern on the benzamide ring.
Uniqueness
3-Fluoro-4-hydroxy-N-methylbenzamide is unique due to the specific combination of fluorine and hydroxyl groups on the benzamide core. This combination can enhance its chemical stability, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
633317-77-8 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-fluoro-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,1H3,(H,10,12) |
InChI Key |
KNBPKLKCNUCTCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



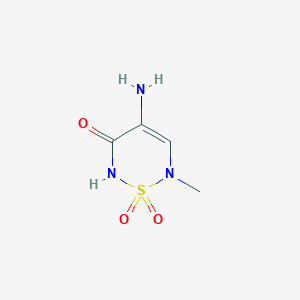
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
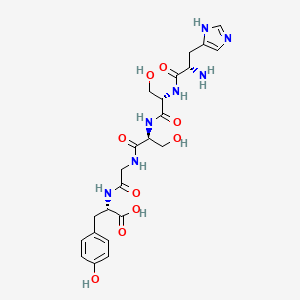
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
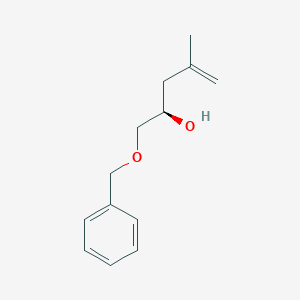
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
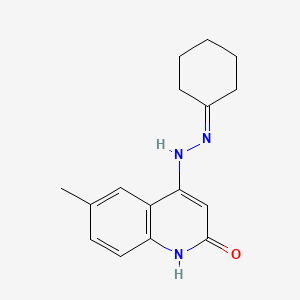
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

